7-Methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
5H-Thiazolo[3,2-a]pyrimidin-5-one,7-methyl-3-(4-methylphenyl)-6-(4-morpholinylmethyl)- is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential biological activities, particularly as a receptor antagonist, making it a valuable target for drug development and scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Thiazolo[3,2-a]pyrimidin-5-one derivatives typically involves multi-step reactions. One common method includes the initial synthesis of 2-chloroethyl intermediates, which are then reacted with appropriate phenylpiperazines . Another efficient method is the one-pot synthesis, which combines cycloaddition, reduction, and deamination reactions to produce the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5H-Thiazolo[3,2-a]pyrimidin-5-one derivatives undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Addition of hydrogen atoms or removal of oxygen atoms.
Substitution: Replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions could produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s biological activity and specificity.
Scientific Research Applications
5H-Thiazolo[3,2-a]pyrimidin-5-one derivatives have a wide range of scientific research applications:
Chemistry: Used as building blocks for the synthesis of more complex molecules.
Biology: Studied for their interactions with biological targets, such as receptors and enzymes.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5H-Thiazolo[3,2-a]pyrimidin-5-one derivatives involves their interaction with specific molecular targets, such as receptors. For instance, these compounds have been shown to act as antagonists at the 5-HT2A receptor, inhibiting the receptor’s activity and modulating neurotransmitter levels in the brain . This interaction is mediated through the binding of the compound to the receptor’s active site, blocking the receptor’s normal function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Thiazolo[3,2-a]pyrimidines: Share a similar core structure but differ in their substituents and biological activities.
Thiadiazolo[3,2-a]pyrimidin-5-ones: Another class of heterocyclic compounds with comparable synthetic routes and applications.
Triazolo[1,5-a]pyrimidines: Known for their diverse biological activities and synthetic versatility.
Uniqueness
5H-Thiazolo[3,2-a]pyrimidin-5-one,7-methyl-3-(4-methylphenyl)-6-(4-morpholinylmethyl)- stands out due to its specific substitution pattern, which imparts unique biological properties. The presence of the morpholinylmethyl group enhances its receptor binding affinity and selectivity, making it a promising candidate for drug development and therapeutic applications .
Properties
CAS No. |
75791-91-2 |
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Molecular Formula |
C19H21N3O2S |
Molecular Weight |
355.5 g/mol |
IUPAC Name |
7-methyl-3-(4-methylphenyl)-6-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]pyrimidin-5-one |
InChI |
InChI=1S/C19H21N3O2S/c1-13-3-5-15(6-4-13)17-12-25-19-20-14(2)16(18(23)22(17)19)11-21-7-9-24-10-8-21/h3-6,12H,7-11H2,1-2H3 |
InChI Key |
KTFSGCLAIKKNIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=NC(=C(C(=O)N23)CN4CCOCC4)C |
Origin of Product |
United States |
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